1-Phenyl-3-(4-propanoylpiperazin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Overview
Description
1-Phenyl-3-(4-propanoylpiperazin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a phenyl group, a piperazine ring substituted with a propanoyl group, and a tetrahydroisoquinoline core with a carbonitrile group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(4-propanoylpiperazin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline core.
Introduction of the Piperazine Ring: The tetrahydroisoquinoline intermediate is then reacted with a piperazine derivative, which is substituted with a propanoyl group. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Addition of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(4-propanoylpiperazin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The phenyl group and the tetrahydroisoquinoline core can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-Phenyl-3-(4-propanoylpiperazin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a modulator of biological pathways and as a probe for studying receptor-ligand interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(4-propanoylpiperazin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, to exert its effects. The piperazine ring and the tetrahydroisoquinoline core are likely involved in binding to these targets, while the phenyl and carbonitrile groups may contribute to the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
- 1-Phenyl-3-(4-ethylpiperazin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
- 1-Phenyl-3-(4-butanoylpiperazin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Uniqueness
1-Phenyl-3-(4-propanoylpiperazin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is unique due to the presence of the propanoyl group on the piperazine ring, which may influence its binding affinity and selectivity for specific molecular targets. This structural feature distinguishes it from other similar compounds and may contribute to its distinct biological activities and applications.
Properties
IUPAC Name |
1-phenyl-3-(4-propanoylpiperazin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-2-21(28)26-12-14-27(15-13-26)23-20(16-24)18-10-6-7-11-19(18)22(25-23)17-8-4-3-5-9-17/h3-5,8-9H,2,6-7,10-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEARCQMKYYFAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=C(C3=C(CCCC3)C(=N2)C4=CC=CC=C4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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